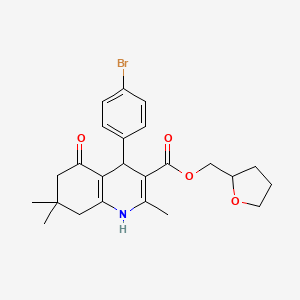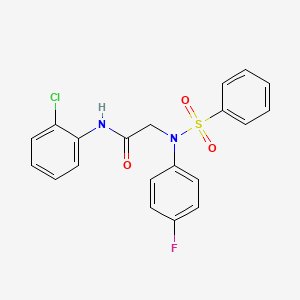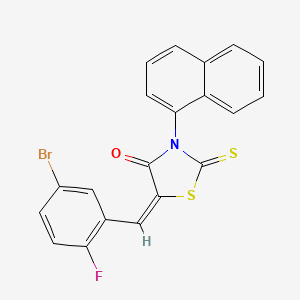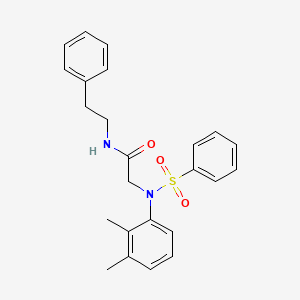![molecular formula C14H13ClN2O B4957164 N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
N-[(2-chlorophenyl)(phenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)(phenyl)methyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been extensively studied for its potential applications in agriculture, horticulture, and forestry. CPPU is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-[(2-chlorophenyl)(phenyl)methyl]urea has been extensively studied for its potential applications in plant growth regulation. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and tomatoes. N-[(2-chlorophenyl)(phenyl)methyl]urea has also been shown to improve the quality of fruits, such as increasing the sugar content and reducing the acidity. N-[(2-chlorophenyl)(phenyl)methyl]urea has potential applications in forestry for promoting the growth of trees and enhancing their resistance to stress.
Mechanism of Action
N-[(2-chlorophenyl)(phenyl)methyl]urea acts as a cytokinin-like plant growth regulator by promoting cell division and elongation. N-[(2-chlorophenyl)(phenyl)methyl]urea also stimulates the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar accumulation in fruits. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to promote fruit growth by increasing the number and size of cells in the fruit.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to have a range of biochemical and physiological effects on plants. N-[(2-chlorophenyl)(phenyl)methyl]urea increases the rate of photosynthesis, leading to increased biomass production. N-[(2-chlorophenyl)(phenyl)methyl]urea also enhances the activity of antioxidant enzymes, reducing oxidative stress in plants. N-[(2-chlorophenyl)(phenyl)methyl]urea has been shown to improve the water use efficiency of plants, making them more resistant to drought stress.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its high purity and solubility in water and organic solvents. N-[(2-chlorophenyl)(phenyl)methyl]urea is also stable under a range of experimental conditions. However, N-[(2-chlorophenyl)(phenyl)methyl]urea can be expensive, limiting its use in large-scale experiments. N-[(2-chlorophenyl)(phenyl)methyl]urea can also have variable effects on different plant species and cultivars, requiring careful optimization of application rates and timing.
Future Directions
There are several future directions for research on N-[(2-chlorophenyl)(phenyl)methyl]urea. One area of interest is the optimization of N-[(2-chlorophenyl)(phenyl)methyl]urea application rates and timing for different crops and growing conditions. Another area of interest is the development of new N-[(2-chlorophenyl)(phenyl)methyl]urea derivatives with improved efficacy and specificity. Finally, there is a need for more research on the long-term effects of N-[(2-chlorophenyl)(phenyl)methyl]urea on plant growth and development, as well as its potential environmental impacts.
Synthesis Methods
N-[(2-chlorophenyl)(phenyl)methyl]urea can be synthesized by the reaction of 2-chlorobenzyl chloride with phenyl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with urea. This method yields pure N-[(2-chlorophenyl)(phenyl)methyl]urea with high efficiency and purity.
properties
IUPAC Name |
[(2-chlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-9-5-4-8-11(12)13(17-14(16)18)10-6-2-1-3-7-10/h1-9,13H,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSODORKHKDFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Chlorobenzhydrylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)


![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)
